1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₈O. It is characterized by a cyclohexane ring substituted with a pent-3-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Pent-3-yn-1-yl Group: This can be achieved through the alkylation of a suitable alkyne precursor.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The alkyne group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 1-(Pent-3-yn-1-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(Pent-3-yn-1-yl)cyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
1-(Pent-3-yn-1-yl)cyclohexane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(Pent-3-yn-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Pent-3-yn-1-yl)cyclohexane: Similar structure but without the aldehyde group.
Uniqueness: 1-(Pent-3-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H18O |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-pent-3-ynylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h11H,4-10H2,1H3 |
InChI Key |
QJYKFCXXSJTJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCCC1)C=O |
Origin of Product |
United States |
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